4-Pentynoic acid, 2-amino-, methyl ester
Description
Significance of Non-Canonical Amino Acids in Advanced Synthetic Chemistry
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. Their incorporation into peptides and proteins offers a powerful strategy to introduce novel chemical functionalities, enhance structural stability, and modulate biological activity. rsc.orgnih.gov In advanced synthetic chemistry, ncAAs serve as invaluable building blocks for the construction of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced resistance to proteolytic degradation and increased bioavailability. nih.gov
The ability to expand the chemical repertoire of proteins beyond what is offered by the canonical amino acids has opened up new avenues in drug discovery, materials science, and biocatalysis. acs.orgresearchgate.net By site-specifically incorporating ncAAs with unique side chains—such as those containing alkynes, azides, ketones, or fluorescent probes—researchers can create proteins with tailored functions. researchgate.netacs.org This approach has been instrumental in developing novel antibody-drug conjugates, engineering enzymes with altered catalytic activities, and probing protein structure and function in living cells. rsc.orgresearchgate.net The strategic use of ncAAs allows for the precise control over the chemical and physical properties of peptides and proteins, making them indispensable tools in modern chemical biology and synthetic chemistry. nih.gov
Overview of Methyl 2-Amino-4-pentynoate as a Functionalized Building Block
Methyl 2-amino-4-pentynoate, the methyl ester of 4-pentynoic acid, 2-amino-, is a prime example of a functionalized building block within the family of terminal alkynyl α-amino acid derivatives. Its structure combines the essential features of an α-amino acid—an amine group and a carboxylic acid ester—with a terminal alkyne in the side chain. This trifunctional nature makes it a highly versatile synthon in organic synthesis. The amino and carboxyl groups provide the necessary handles for peptide bond formation, allowing for its incorporation into peptide chains using standard solid-phase or liquid-phase synthesis techniques.
The terminal alkyne group is the key to its utility as a functionalized building block. It can participate in a wide range of chemical transformations, including the aforementioned click chemistry, Sonogashira coupling, and other metal-catalyzed reactions. pnas.orgacs.org These reactions enable the straightforward introduction of a diverse array of substituents and the construction of complex molecular architectures. For instance, the alkyne can be used to cyclize peptides, link them to other molecules, or serve as a precursor for further chemical modifications. The relatively small size of the propargyl side chain also allows it to be incorporated into enzymatic active sites to modulate enzyme activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H9NO2 |
| Molecular Weight | 127.14 g/mol |
| CAS Number | 78342-50-4 (for the (R)-enantiomer) |
| Synonyms | (R)-2-Amino-4-pentynoic acid, methyl ester; methyl (2R)-2-aminopent-4-ynoate |
Historical Context and Evolution of Alkynyl Amino Acid Utilization
The journey of alkynyl amino acids from natural curiosities to indispensable tools in chemical biology is a fascinating narrative of discovery and innovation. Naturally occurring amino acids containing an alkyne group, such as β-ethynylserine and L-propargylglycine, were first identified in bacteria and fungi during screenings for antibiotic substances in the 1970s and 1980s. chemistryviews.org However, the biosynthetic pathways for these compounds remained elusive for a considerable time. It was later discovered that in some microorganisms, a series of enzymatic reactions involving halogenation, oxidation, and elimination are responsible for the formation of the terminal alkyne group.
The true potential of alkynyl amino acids in mainstream chemical research was unlocked with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. iris-biotech.dechemistryviews.org The high efficiency, specificity, and biocompatibility of the copper-catalyzed azide-alkyne cycloaddition reaction propelled terminal alkynes, and by extension alkynyl amino acids, to the forefront of bioconjugation chemistry. iris-biotech.de This led to the development of robust synthetic methods for a wide variety of alkynyl amino acid derivatives, including methyl 2-amino-4-pentynoate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-aminopent-4-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQXMDDXHKPECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277198 | |
| Record name | 4-Pentynoic acid, 2-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70837-20-6 | |
| Record name | 4-Pentynoic acid, 2-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70837-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentynoic acid, 2-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Bioorthogonal Chemistry and Chemical Biology
Click Chemistry Methodologies
Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for use in complex biological environments. The terminal alkyne functionality of 4-Pentynoic acid, 2-amino-, methyl ester is a key reactive handle for these transformations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne and an azide (B81097).
The primary application of this compound in CuAAC is its ability to be conjugated to a wide array of biomolecules that have been functionalized with an azide group. This unnatural amino acid can be incorporated into peptides and proteins, providing a specific site for ligation. The alkyne group serves as a handle for the attachment of probes, tags, or other molecules of interest that carry a corresponding azide.
Research has shown that the parent compound, DL-propargylglycine, which shares the core structure, can participate in CuAAC reactions. However, studies have also indicated that the presence of the free α-amino acid can interfere with the reaction, potentially by chelating the copper catalyst. This can lead to a decrease in the effective concentration of the active Cu(I) catalyst, thereby hindering the reaction rate. To achieve optimal yields, it has been found that higher reaction temperatures, such as 75°C, may be necessary when using propargylglycine (B1618536) derivatives in CuAAC. clockss.org
The methyl ester form, this compound, offers a protected version of the carboxylic acid, which can be advantageous in certain synthetic strategies, potentially influencing its reactivity and solubility in different solvent systems. The general scheme for the conjugation of this compound to an azide-functionalized biomolecule (Biomolecule-N₃) is depicted below:
Reaction Scheme:
this compound + Biomolecule-N₃ --(Cu(I) catalyst)--> Triazole-linked Bioconjugate
This reaction allows for the site-specific labeling of proteins, enabling the study of their function, localization, and interactions within living systems.
The choice of the copper(I) catalyst system is critical for the successful application of CuAAC in biological settings, due to the inherent toxicity of copper ions. A variety of ligands have been developed to stabilize the Cu(I) oxidation state and improve the reaction kinetics, while minimizing cellular damage.
For reactions involving propargylglycine derivatives, several catalyst systems can be employed. These typically involve a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), which is reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate (B8700270).
| Catalyst System Component | Function | Common Examples |
| Copper Source | Provides the catalytic Cu(I) ions. | Copper(II) sulfate (CuSO₄), Copper(I) bromide (CuBr), Copper(I) iodide (CuI) |
| Reducing Agent | Reduces Cu(II) to Cu(I) in situ. | Sodium ascorbate |
| Ligand | Stabilizes Cu(I) and enhances reaction rate. | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |
| Solvent | Provides the reaction medium. | Aqueous buffers (e.g., PBS), mixtures of water and organic solvents (e.g., t-BuOH/H₂O) |
Studies on the click reaction with DL-propargylglycine have shown that while Cu(II) salts in combination with sodium ascorbate can promote the reaction at elevated temperatures, Cu(I) halides alone may not be sufficient at the same temperature. The addition of sodium ascorbate to Cu(I) halide systems, however, can lead to good yields of the triazole product. clockss.org This highlights the importance of carefully selecting and optimizing the catalyst system and reaction conditions for each specific application.
For live cell labeling, ligands such as THPTA are particularly favored due to their water solubility and ability to protect cells from copper-induced toxicity. nih.gov The optimization of CuAAC for biological compatibility is an ongoing area of research, with a focus on developing more efficient and less toxic catalytic systems.
Copper-Free Click Chemistry using Strained Alkynes
To circumvent the issue of copper cytotoxicity, copper-free click chemistry methods have been developed. These reactions typically employ strained alkyne structures that can react with azides without the need for a metal catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that utilizes cyclooctynes, which possess significant ring strain. This strain is released upon cycloaddition with an azide, providing the driving force for the reaction.
While the terminal alkyne of this compound is not inherently strained, it could potentially be chemically modified to incorporate a strained ring system. However, based on a comprehensive review of the available scientific literature, there are no specific documented examples of this compound being directly used in SPAAC reactions. The focus of SPAAC is on the design and synthesis of highly reactive, strained cycloalkynes as one of the reaction partners.
The inverse-electron-demand Diels-Alder (IEDDA) reaction is another prominent copper-free click reaction. It typically involves the reaction of an electron-poor diene, such as a tetrazine, with an electron-rich dienophile, like a strained alkene or alkyne.
The terminal alkyne in this compound is not considered an electron-rich dienophile in the context of IEDDA reactions. Therefore, its direct participation in this type of cycloaddition is not typical. A thorough search of the scientific literature did not yield any specific instances of this compound being utilized in inverse-electron-demand Diels-Alder reactions. The utility of this compound is primarily centered around its participation in reactions characteristic of terminal alkynes, most notably CuAAC.
Alternative Alkyne Bioconjugation Reactions
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for alkyne modification, several alternative bioorthogonal reactions have been developed to expand the toolkit of chemical biologists. These reactions leverage the reactivity of the terminal alkyne of compounds like this compound for diverse applications.
Glaser-Hay Coupling for Diyne Linkage Formation
The Glaser-Hay coupling is a classic organic reaction that facilitates the oxidative dimerization of terminal alkynes to form a symmetric 1,3-diyne linkage. nih.gov This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), and an oxidant, often molecular oxygen from the air. synarchive.comwikipedia.orgorganic-chemistry.org
The reaction proceeds via copper(I)-alkyne complexes. wikipedia.org Its application in chemical biology allows for the covalent linking of two molecules that each bear a terminal alkyne. nih.gov For instance, proteins or peptides site-specifically modified with an alkyne-containing unnatural amino acid can be dimerized under mild, biologically compatible conditions. nih.gov The resulting diyne bridge is a stable, linear, and rigid carbon-carbon linkage. nih.gov this compound is a suitable substrate for this reaction, enabling the formation of a dimeric structure linked by a butadiyne moiety. This strategy has been used to synthesize conformationally constrained peptides and other complex molecular architectures. nih.gov
| Component | Role | Common Examples |
|---|---|---|
| Substrate | Molecule containing a terminal alkyne | This compound; p-propargyloxyphenylalanine |
| Catalyst | Facilitates the oxidative coupling | Copper(I) salts (e.g., CuCl, Cu(OAc)₂) |
| Base/Ligand | Accelerates the reaction and complexes with copper | TMEDA, Pyridine |
| Oxidant | Reoxidizes the catalyst in the catalytic cycle | Oxygen (O₂) from air |
| Product Linkage | The resulting covalent bond | Symmetrical 1,3-diyne (R-C≡C-C≡C-R) |
Photoinduced Hydrothiolation Reactions
Photoinduced hydrothiolation, commonly known as the thiol-yne reaction, is another powerful click chemistry tool for alkyne modification. researchgate.net This reaction involves the free-radical addition of a thiol (R-SH) across a carbon-carbon triple bond under UV irradiation (e.g., λmax 365 nm), often in the presence of a photoinitiator. researchgate.netiris-biotech.de
The reaction is highly efficient and can proceed via a double addition, where two thiol molecules add across the alkyne to form a dithioether linkage. iris-biotech.de This method has been successfully employed for post-translational modification and labeling of peptides and proteins. researchgate.net The terminal alkyne of this compound can serve as the reaction partner for thiol-containing biomolecules, such as peptides with cysteine residues, to form stable thioether conjugates. iris-biotech.de The reaction's orthogonality and reliance on light for initiation provide excellent spatiotemporal control, making it valuable for applications in materials science and bioconjugation. researchgate.net
| Feature | Description |
|---|---|
| Reaction Type | Photoinduced free-radical addition |
| Reactants | A terminal or internal alkyne and a thiol-containing molecule |
| Initiation | UV light, often with a radical photoinitiator |
| Stoichiometry | Can result in single or double addition of the thiol across the alkyne |
| Key Advantage | High efficiency and spatiotemporal control afforded by light |
Other Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a highly versatile and powerful class of methods for forming carbon-carbon bonds. nih.gov Several of these reactions utilize terminal alkynes as key building blocks, making them applicable to molecules like this compound.
One of the most well-known is the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide. chinesechemsoc.org Beyond the classic Sonogashira reaction, palladium catalysis can also achieve the coupling of terminal alkynes with other partners, such as arylboronic acids, to afford internal alkynes in moderate to good yields. nih.gov These reactions often proceed under mild conditions and show broad substrate scope and functional group tolerance, which is crucial for their use in complex biological settings. chinesechemsoc.orgnih.gov By incorporating this compound into a peptide, these palladium-catalyzed methods can be used to conjugate the peptide to aryl-containing probes, drugs, or other molecular entities. acs.orgrsc.org
| Reaction Name | Coupling Partner | Product Type | Key Features |
|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide | Internal Alkyne (Aryl/Vinyl-alkyne) | Typically requires both Pd and Cu catalysts |
| Suzuki-type Alkyne Coupling | Arylboronic Acid | Internal Alkyne (Aryl-alkyne) | Avoids the use of copper co-catalysts nih.gov |
| Decarbonylative Coupling | Carboxylic Acid | Internal Alkyne | Provides a method for using carboxylic acids as coupling partners acs.org |
Integration into Peptide and Protein Engineering
The ability to incorporate unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of modern chemical biology. nih.govspringernature.com It allows for the introduction of chemical functionalities not present in the 20 canonical amino acids, thereby enabling the engineering of proteins with novel properties and functions. mdpi.com this compound, with its terminal alkyne handle, is an ideal candidate for such applications.
Site-Specific Incorporation into Peptides via Solid-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the predominant chemical method for the stepwise assembly of peptide chains. asm.org The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. lifetein.com The growing peptide chain remains covalently attached to the solid support, which facilitates the easy removal of excess reagents and byproducts by simple filtration and washing. lifetein.com
This methodology readily allows for the site-specific incorporation of UAAs. researchgate.netnih.gov To integrate a molecule like 2-amino-4-pentynoic acid, its appropriately protected derivative is introduced into the desired position in the peptide sequence during the automated or manual synthesis cycles. Once the peptide is fully assembled, it is cleaved from the resin, and all protecting groups are removed. The result is a synthetic peptide containing a precisely placed terminal alkyne group, ready for subsequent bioorthogonal modification.
Fmoc and Boc Chemistry Protocols
Two main orthogonal protection strategies dominate the field of SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. slideshare.net Both protocols can be used to incorporate alkyne-containing amino acids.
Fmoc Chemistry: The Fmoc/tBu strategy is the most widely used approach today. lifetein.com It employs the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. lifetein.com This protecting group is stable to acidic conditions but is readily removed by treatment with a secondary amine base, typically a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). lifetein.com The side chains of the amino acids are protected with acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt)). peptide.com For the incorporation of 2-amino-4-pentynoic acid, an Fmoc-protected version (Fmoc-L-2-amino-4-pentynoic acid) would be used in the coupling step. The final cleavage from the resin and removal of side-chain protecting groups is achieved in a single step using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). lifetein.com
Boc Chemistry: The Boc/Bzl strategy was the original method developed for SPPS. It utilizes the acid-labile Boc group for α-amino protection, which is removed with a moderately strong acid like TFA at each cycle. slideshare.net The side-chain protecting groups are typically benzyl-based (Bzl) and are stable to the repeated TFA treatments. peptide.com The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). lifetein.com To incorporate the alkyne functionality using this method, a Boc-protected derivative (Boc-L-2-amino-4-pentynoic acid) is used during synthesis. While robust, the harsh final cleavage conditions make it less compatible with sensitive modifications compared to the milder Fmoc approach.
| Feature | Fmoc Chemistry | Boc Chemistry |
|---|---|---|
| α-Amino Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Condition | Base-labile (e.g., Piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic Acid, TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage | Strong acid (e.g., TFA cocktail) | Very strong acid (e.g., HF) |
| Primary Advantage | Milder overall conditions, easier automation lifetein.com | Robust, avoids potential side reactions from piperidine |
Automation in Peptide Synthesis for Alkyne-Containing Sequences
The incorporation of unnatural amino acids like this compound into peptide sequences is compatible with modern automated peptide synthesis platforms. peptide.comnih.gov Automated solid-phase peptide synthesis (SPPS) allows for the precise and efficient creation of custom peptide molecules with exact amino acid sequences by mechanizing the synthesis operations. Both common SPPS strategies, Fmoc/t-Bu and Boc/Bn, can be applied in automated synthesizers. nih.gov
The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. nih.gov For alkyne-containing amino acids, the coupling steps are programmed into the synthesizer's protocol. While the fundamental process remains the same, optimization of coupling times and reagents may be necessary to ensure high efficiency, similar to the handling of other specialized or hindered amino acids. iris-biotech.de Automated systems provide consistent product quality, minimize human error, and can be adapted for a wide variety of peptide sequences, including those containing bioorthogonal handles like alkynes. Research has demonstrated the successful incorporation of alkyne-containing monomers at various positions within a peptide sequence using automated microwave synthesis, achieving high crude purity. iris-biotech.de
| Peptide Sequence | Position of Alkyne Monomer | Crude Purity (%) |
|---|---|---|
| XTFYN | N-Terminus | 90 |
| TFXYN | Middle | 92 |
| XPKRQSIHNE | N-Terminus | 84 |
| PKRQXSIHNE | Middle | 85 |
Data adapted from research on the incorporation of click monomers at elevated temperatures. iris-biotech.de
Genetic Incorporation into Proteins through Expanded Genetic Codes
Expanding the genetic code allows for the site-specific incorporation of unnatural amino acids (UAAs), such as those with alkyne groups, directly into proteins during translation in living cells. acs.orgmdpi.com This powerful technique repurposes the cellular translation machinery to go beyond the canonical 20 amino acids. nih.gov The methodology is based on reassigning a codon, typically a nonsense or "stop" codon like UAG (amber), to encode the desired UAA. nih.govfrontiersin.org This enables the introduction of novel chemical functionalities, like the alkyne group, into proteins for imaging, engineering, and functional studies within their native cellular environment. nih.govspringernature.comnih.gov
Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs
The core technology for genetic code expansion is an orthogonal translation system (OTS). nih.gov This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are "orthogonal" to the host organism's own set of synthetases and tRNAs. mdpi.com Orthogonality means that the engineered aaRS exclusively charges its partner tRNA with the unnatural amino acid, and this pair does not cross-react with any of the host's endogenous tRNAs, synthetases, or canonical amino acids. nih.govmdpi.com
To incorporate an alkynyl amino acid, a synthetase/tRNA pair, often derived from a different domain of life (e.g., archaea into bacteria or eukaryotes), is engineered. ed.ac.uk The aaRS is mutated, typically in its amino acid binding site, to recognize and activate the specific UAA of interest instead of its natural substrate. frontiersin.org The corresponding tRNA's anticodon is mutated to recognize the reassigned codon (e.g., the amber stop codon, UAG). frontiersin.org This engineered, orthogonal pair works in concert with the host cell's ribosome to insert the UAA at the specified position in the protein's sequence. mdpi.com The development of robust and highly active orthogonal pairs is a central challenge and an area of active research, with methods being developed for their rapid discovery and evolution. nih.govnih.gov
Reporter Gene Systems for Protein Expression and Modification
To verify and optimize the efficiency and fidelity of UAA incorporation, reporter gene systems are widely used. frontiersin.orgnih.gov These systems are designed so that the successful incorporation of the UAA at the target codon results in the production of a readily detectable protein. A common strategy involves placing the reassigned codon (e.g., UAG) at a permissive site within the gene for a reporter protein like Green Fluorescent Protein (GFP). frontiersin.org If the UAA is successfully incorporated, a full-length, functional GFP is produced, leading to a measurable fluorescent signal. nih.gov If suppression fails, translation terminates prematurely, and no fluorescence is observed.
More sophisticated systems use a dual-reporter or selection mechanism. For instance, a system might use a chloramphenicol-resistance gene for positive selection, where only cells that successfully incorporate the UAA can survive on a medium containing the antibiotic. frontiersin.org This can be combined with a secondary reporter, such as GFP, which is only expressed if a T7 RNA polymerase containing a UAG codon is itself successfully synthesized. frontiersin.org Another quantitative approach uses yeast display, where an antibody fragment containing an amber codon is expressed on the cell surface; successful UAA incorporation is then quantified using flow cytometry. nih.gov
| Reporter System | Mechanism | Organism | Detection Method |
|---|---|---|---|
| GFP Fluorescence | Amber (UAG) codon placed in the GFP gene. Successful suppression produces full-length, fluorescent protein. | E. coli, Mammalian Cells | Fluorometry, Microscopy frontiersin.orgnih.gov |
| Dual Selection/Reporter | An antibiotic resistance gene provides positive selection, while a secondary reporter (e.g., GFP) confirms expression. | E. coli | Cell survival and fluorescence frontiersin.org |
| Yeast Display-Based Reporter | An antibody fragment with a UAG codon is displayed on the yeast surface. Full-length protein is detected by fluorescently labeled binding partners. | Yeast | Flow Cytometry nih.gov |
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to overcome the inherent weaknesses of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. upc.edufrontiersin.org The design of peptidomimetics often involves incorporating non-standard amino acids or modifying the peptide backbone to control the molecule's three-dimensional shape. cam.ac.uk
Conformational Restriction through Cyclic Systems
One powerful strategy in peptidomimetic design is to reduce the conformational flexibility of a peptide by cyclizing it. upc.edulifechemicals.com This pre-organizes the molecule into its bioactive conformation, which can lead to increased potency and selectivity for its biological target. researchgate.net Alkynyl amino acids are exceptionally useful for this purpose. peptide.com By incorporating an alkynyl amino acid (like a derivative of 4-pentynoic acid) and an azide-containing amino acid into a linear peptide sequence, a stable cyclic structure can be formed via an intramolecular "click" reaction (CuAAC). peptide.compeptide.com This reaction creates a triazole bridge, which acts as a covalent linker to constrain the peptide's structure. This method is a convenient way to form cyclic or "stapled" peptides and has been used to generate constrained inhibitors of protein-protein interactions. peptide.compeptide.com
Development of Chemical Probes and Bioorthogonal Tags
Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) for Proteomic Studies
Enrichment and Mass Spectrometry-Based Characterization
The site-specific incorporation of L-propargylglycine into proteins creates a unique tag that can be exploited for enrichment and detailed characterization using mass spectrometry (MS). The general workflow involves introducing the amino acid to a cellular system, allowing it to be incorporated into newly synthesized proteins. These alkyne-modified proteins can then be selectively tagged.
For enrichment, a molecule containing an azide group and an affinity handle, such as biotin (B1667282), is covalently attached to the alkyne-modified protein via CuAAC. This biotin tag allows for the selective isolation of the newly synthesized proteins from complex cellular lysates using streptavidin-coated beads.
Once enriched, the proteins are typically digested into smaller peptides and analyzed by tandem mass spectrometry (MS/MS). The resulting data can identify the specific proteins that were synthesized and, crucially, pinpoint the exact sites where L-propargylglycine was incorporated. This methodology provides powerful insights into dynamic changes in protein synthesis in response to various stimuli or cellular states.
| Step | Description | Key Reagent/Technique | Outcome |
| 1. Incorporation | L-propargylglycine (from the methyl ester precursor) is incorporated into proteins during synthesis. | Metabolic Labeling | Alkyne-tagged proteome |
| 2. Lysis & Tagging | Cells are lysed, and alkyne-tagged proteins are reacted with a bifunctional reagent. | Azide-Biotin & CuAAC | Biotinylated proteome |
| 3. Enrichment | Biotinylated proteins are captured and isolated from the total protein pool. | Streptavidin Affinity Chromatography | Purified new proteins |
| 4. Analysis | Enriched proteins are digested and analyzed to identify proteins and modification sites. | LC-MS/MS | Proteome-wide synthesis data |
Modulation of Protein Function and Structure
Beyond serving as a passive tag for identification, the incorporation of L-propargylglycine allows for the active modulation of protein function and the construction of novel protein-based structures through subsequent chemical modification of the alkyne handle.
Alteration of Fluorescence Properties
The chemical handle provided by L-propargylglycine can be used to directly alter the photophysical properties of fluorescent proteins. In a proof-of-concept study, an alkyne-containing unnatural amino acid was site-specifically incorporated into the chromophore of the Green Fluorescent Protein (GFP). nih.gov
The presence of the terminal alkyne itself can slightly alter the spectral properties due to extended conjugation. nih.gov More significantly, this alkyne serves as a reactive point for further modification. Researchers have demonstrated that performing a Glaser-Hay coupling reaction on the alkyne handle within GFP's chromophore results in the formation of a diyne linkage. nih.gov This modification extends the conjugated π-system of the chromophore, leading to a distinct change in the protein's fluorescence profile. nih.gov This approach allows for the chemical programming of a protein's fluorescent output post-translationally, offering a tool to create novel biosensors or imaging agents.
| Protein Variant | Modification | Excitation Max (nm) | Emission Max (nm) | Key Finding |
| pPrF-GFP | Alkyne UAA incorporation | 490 | 504 | Introduction of alkyne handle. nih.gov |
| pPrF-GFP + Phenylacetylene | Glaser-Hay Coupling | 490 | 504 | Formation of a diyne linkage alters the fluorescence profile. nih.gov |
Formation of Telechelic Proteins for Material Science Applications
The bioorthogonal handle of L-propargylglycine is instrumental in creating advanced biomaterials, particularly protein-polymer conjugates that can be classified as telechelic proteins or protein-based block copolymers. nbinno.comnih.gov A telechelic polymer is a macromolecule that possesses reactive functional groups at its chain ends. By incorporating L-propargylglycine at a specific site (e.g., the N- or C-terminus), the entire protein can be used as a macroinitiator or as a building block for larger, well-defined polymer architectures. acs.orgmdpi.com
Two primary strategies are employed:
"Grafting to" : A pre-synthesized polymer with a terminal azide group is attached to the protein at the site of the incorporated L-propargylglycine via a click reaction. This method is efficient for creating well-defined protein-polymer conjugates. nih.gov
"Grafting from" : The alkyne handle on the protein is modified to anchor a polymerization initiator. A polymer chain is then grown directly from the protein surface. This approach allows for the creation of dense polymer brushes on the protein. acs.orgnih.gov
These protein-polymer hybrids combine the biological function and specificity of the protein with the physical and chemical properties of the synthetic polymer (e.g., solubility, stability, or thermo-responsiveness). mdpi.comsmith.edu The resulting materials are essentially telechelics where the protein itself acts as a functional block. These conjugates have significant applications in material science, including the development of hydrogels for tissue engineering, nanoparticles for targeted drug delivery, and advanced platforms for biocatalysis. nbinno.commdpi.com
Advanced Spectroscopic and Computational Analysis in Research on Methyl 2 Amino 4 Pentynoate
Application of Advanced NMR Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure. For methyl 2-amino-4-pentynoate, a suite of advanced NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to confirm its covalent framework.
One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei. In a typical ¹H NMR spectrum of methyl 2-amino-4-pentynoate, distinct signals would be expected for the methoxy (B1213986) protons, the α-proton, the β-protons, and the terminal alkyne proton. The chemical shifts of these protons are influenced by their electronic environment. For instance, the α-proton is expected to resonate at a lower field due to the deshielding effects of the adjacent amino and ester groups.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing connectivity. COSY experiments reveal scalar couplings between protons on adjacent carbons, allowing for the tracing of the carbon backbone. For example, a cross-peak between the α-proton and the β-protons would confirm their direct connectivity. HSQC correlates each proton signal with the signal of the carbon to which it is directly attached, enabling definitive carbon assignments.
Further structural details can be elucidated using Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the ester group, by observing a correlation between the methoxy protons and the carbonyl carbon.
The following table summarizes the expected NMR data for methyl 2-amino-4-pentynoate based on analogous structures and general chemical shift principles.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
| C1 (C≡CH) | ~2.0 | ~70 | HMBC to C2, C3 |
| C2 (C≡CH) | - | ~80 | HMBC from H1, H3 |
| C3 (-CH₂-) | ~2.5 | ~30 | COSY with H4; HMBC from H1, H4 |
| C4 (α-CH) | ~3.8 | ~55 | COSY with H3; HMBC from H3, OCH₃ |
| C5 (C=O) | - | ~170 | HMBC from H4, OCH₃ |
| OCH₃ | ~3.7 | ~52 | HMBC to C5 |
| NH₂ | variable | - | - |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Confirmation and Bioconjugation Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound and for analyzing its modifications, such as in bioconjugation studies. For methyl 2-amino-4-pentynoate, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm its elemental composition. Techniques like electrospray ionization (ESI) are commonly employed to gently ionize the molecule, typically by protonation of the amino group to form the [M+H]⁺ ion.
In the context of bioconjugation, the terminal alkyne of methyl 2-amino-4-pentynoate is a prime functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent attachment of the amino acid derivative to biomolecules that have been modified to contain an azide (B81097) group. Mass spectrometry is crucial for verifying the success of such conjugations. By comparing the mass spectrum of the unmodified biomolecule with that of the reaction product, the mass shift corresponding to the addition of the methyl 2-amino-4-pentynoate moiety can be precisely determined, thus confirming the formation of the bioconjugate.
Tandem mass spectrometry (MS/MS) can further be used to sequence peptides or to localize the site of modification within a larger biomolecule. By fragmenting the parent ion of the bioconjugate, a series of product ions are generated. Analysis of the resulting fragmentation pattern can pinpoint the exact location of the appended amino acid derivative.
| Ion | Expected m/z (ESI-MS) | Information Provided |
| [M+H]⁺ | 128.0706 (for C₆H₁₀NO₂) | Confirms molecular formula |
| [Biomolecule+H]⁺ | Variable | Mass of the unmodified biomolecule |
| [Bioconjugate+H]⁺ | [Biomolecule+H]⁺ + 127.0629 | Confirms successful conjugation |
Computational Chemistry and Molecular Modeling for Reaction Prediction and Design
Computational chemistry provides powerful insights into the electronic structure, reactivity, and dynamics of molecules, complementing experimental findings. For methyl 2-amino-4-pentynoate, computational methods are valuable for understanding its reactivity and conformational preferences.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms and predicting reactivity. In the case of methyl 2-amino-4-pentynoate, DFT calculations can be employed to:
Model Reaction Pathways: For reactions involving the alkyne or amino group, DFT can be used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism. For instance, the mechanism of the CuAAC reaction involving methyl 2-amino-4-pentynoate can be modeled to understand the role of the copper catalyst and the energetics of the cycloaddition process.
Predict Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies. Comparing these calculated values with experimental data can aid in the structural assignment and provide confidence in the proposed structure.
Analyze Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. For methyl 2-amino-4-pentynoate, the HOMO is likely to be localized on the amino group, while the LUMO may be associated with the ester and alkyne functionalities, indicating their susceptibility to nucleophilic and electrophilic attack, respectively.
| Computational Method | Application for Methyl 2-Amino-4-pentynoate |
| DFT (e.g., B3LYP/6-31G*) | Geometry optimization, calculation of vibrational frequencies, prediction of NMR chemical shifts, modeling of reaction mechanisms. |
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like methyl 2-amino-4-pentynoate.
By simulating the molecule in a solvent environment, MD can reveal:
Preferred Conformations: The simulations can identify the low-energy conformations that the molecule is most likely to adopt in solution. This is governed by a complex interplay of intramolecular forces (e.g., steric hindrance, hydrogen bonding) and intermolecular interactions with the solvent.
Flexibility and Dynamics: MD simulations can quantify the flexibility of different parts of the molecule. For methyl 2-amino-4-pentynoate, this could involve analyzing the rotational freedom around the C3-C4 and C4-C5 bonds.
Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a realistic representation of how the solvent influences the molecule's conformation and dynamics.
Understanding the conformational preferences of methyl 2-amino-4-pentynoate is crucial for predicting how it will interact with other molecules, such as enzymes or receptors, in a biological context.
| Simulation Parameter | Relevance to Methyl 2-Amino-4-pentynoate |
| Force Field (e.g., AMBER, CHARMM) | Defines the potential energy function for atomic interactions. |
| Solvent Model (e.g., TIP3P) | Represents the aqueous environment. |
| Simulation Time (ns) | Determines the timescale of the conformational sampling. |
Future Prospects and Emerging Research Directions
Development of Next-Generation Bioconjugation Methodologies
The terminal alkyne group is the key functional moiety of 4-Pentynoic acid, 2-amino-, methyl ester, positioning it as a versatile tool for advanced bioconjugation. Future research is focused on leveraging this group to develop more efficient, selective, and biocompatible methods for linking molecules. These "click chemistry" reactions are bioorthogonal, meaning they can occur within a living system without interfering with native biochemical processes. nih.govresearchgate.net
Next-generation methodologies involving this compound are expected to expand beyond the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. thermofisher.com Emerging research directions include:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method uses strained cyclooctynes that react spontaneously with azides, eliminating the need for a toxic metal catalyst. Incorporating this compound into proteins would provide an alkyne handle for rapid and biocompatible conjugation via SPAAC.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The alkyne group can act as a dienophile in IEDDA reactions with tetrazine partners. This reaction is known for its exceptionally fast kinetics, making it ideal for tracking rapid biological events or labeling low-abundance molecules in real-time. nih.govcam.ac.uk
Photo-triggered Chemistry: Research into light-activated bioconjugation offers spatio-temporal control over molecular linking. The alkyne group can participate in photo-triggered cycloadditions, allowing researchers to initiate a conjugation event at a specific time and location within a cell or tissue. cam.ac.uk
These advancing methodologies promise to create more stable and precisely defined bioconjugates for applications in therapeutics, diagnostics, and materials science. researchgate.net
Table 1: Comparison of Alkyne-Based Bioconjugation Reactions
| Reaction Type | Key Features | Catalyst Required | Typical Application |
|---|---|---|---|
| CuAAC | High yield, stable triazole product | Copper (I) | In vitro protein labeling, material science |
| SPAAC | Biocompatible, catalyst-free | None | Live-cell imaging, in vivo labeling |
| IEDDA | Extremely fast kinetics | None | Real-time tracking of biomolecules |
| Photocycloaddition | Spatio-temporal control | Light | Controlled drug release, patterned biomaterials |
Exploration of Novel Enzymatic Pathways for Alkyne Production
A significant future direction is the development of sustainable and efficient enzymatic pathways for the synthesis of this compound. The parent amino acid, L-2-amino-4-pentynoic acid, has been identified as a natural antimetabolite produced by microorganisms of the Streptomyces genus. nih.gov This discovery opens the door to biocatalytic production.
Emerging research will likely focus on:
Biosynthetic Pathway Elucidation: Identifying and characterizing the specific enzymes and gene clusters responsible for producing L-2-amino-4-pentynoic acid in Streptomyces. This involves genomic analysis, gene knockout studies, and in vitro reconstitution of the enzymatic pathway.
Metabolic Engineering: Once the biosynthetic pathway is understood, host organisms like Escherichia coli or Saccharomyces cerevisiae can be engineered to produce the amino acid on a larger scale. This approach avoids the use of harsh reagents and complex protection/deprotection steps common in traditional chemical synthesis. beilstein-journals.org
Enzymatic Esterification: The final step of converting the amino acid to its methyl ester could also be achieved enzymatically. Lipases and esterases are known to catalyze ester formation under mild conditions and could be employed to create a fully biocatalytic route to the target compound.
Harnessing these enzymatic pathways would provide a greener and more economical source of the compound, facilitating its broader application in research and industry.
Table 2: Potential Enzymatic Steps for Synthesis
| Synthesis Step | Potential Enzyme Class | Research Goal |
|---|---|---|
| Alkyne Formation | Uncharacterized enzymes from Streptomyces | Isolate and characterize the biosynthetic gene cluster for alkyne synthesis. |
| Amination | Transaminase | Identify or engineer a transaminase for stereoselective amination. |
| Esterification | Lipase (B570770) / Esterase | Screen for an enzyme that efficiently converts the amino acid to its methyl ester. |
Expanding the Scope of Genetically Encoded Alkynyl Amino Acids
The site-specific incorporation of unnatural amino acids (uAAs) into proteins represents a powerful tool in protein engineering and chemical biology. mdpi.com L-2-amino-4-pentynoic acid, the parent acid of the title compound, is an excellent candidate for expanding the repertoire of genetically encodable alkyne-containing uAAs.
The established methodology involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that recognizes a unique codon, such as an amber stop codon (UAG) or a quadruplet codon. nih.govnoaa.gov This system directs the ribosomal machinery to insert the uAA at a specific, predetermined site in a protein's sequence.
Future research in this area will aim to:
Evolve Specific aaRS: Develop a highly specific and efficient orthogonal aaRS that exclusively recognizes L-2-amino-4-pentynoic acid and charges it to its partner tRNA, ensuring high fidelity of incorporation.
Utilize Quadruplet Codons: Move beyond the use of stop codons to quadruplet codons (e.g., UAGA), which can increase the efficiency of uAA incorporation and reduce competition with natural translation termination factors. nih.gov
Incorporate into Diverse Organisms: Adapt the orthogonal systems for use in a wider range of organisms, including yeast, mammalian cells, and whole animals, to study protein function in more complex biological contexts. noaa.govresearchgate.net
By genetically encoding L-2-amino-4-pentynoic acid, scientists can precisely install a bioorthogonal alkyne handle into any protein of interest, enabling a level of control that is unattainable with traditional chemical modification methods.
Integration into Complex Biological Systems and Networks
The ultimate goal of developing these tools is to apply them to the study of complex biological systems. By integrating this compound (or its parent amino acid) into proteins within living cells and organisms, researchers can probe biological processes with minimal perturbation.
Emerging applications include:
Metabolic Labeling: Similar to how alkynyl sugars are used to label glycans, alkynyl amino acids can be used for metabolic labeling of proteins. stanford.edu This allows for the visualization and quantification of newly synthesized proteins, providing insights into protein turnover, localization, and response to stimuli. nih.govnih.gov
In Vivo Imaging: Once a protein is labeled with the alkyne handle, a fluorescent probe can be attached using a bioorthogonal reaction. This enables the tracking of protein localization and trafficking within live cells or even whole organisms.
Mapping Protein-Protein Interactions: The alkyne group can be used to capture interacting proteins. By introducing the alkynyl amino acid at a protein's binding interface, researchers can use click chemistry to covalently trap transient or weak binding partners for subsequent identification by mass spectrometry.
Assembling Therapeutics In Situ: An exciting future direction is the use of bioorthogonal chemistry to assemble drugs at their site of action. nih.gov For instance, a protein tagged with the alkynyl amino acid could serve as a template to catalyze the formation of a therapeutic molecule from two smaller, azide-functionalized fragments, increasing drug efficacy and reducing side effects.
The integration of this versatile chemical handle into living systems will continue to break new ground, enabling scientists to dissect complex biological networks and develop novel therapeutic and diagnostic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
